2-[4-(Trimethylsilyl)phenyl]ethan-1-amine
Description
Overview of Organosilicon Compounds and Amine Derivatives
Organosilicon compounds, or organosilanes, are defined by the presence of at least one carbon-silicon (C-Si) bond. This bond is longer and weaker than a carbon-carbon bond, and it is polarized due to carbon's higher electronegativity. alfa-chemistry.com These characteristics give organosilanes unique chemical properties that are widely exploited in organic synthesis. sigmaaldrich.comnih.gov They are often used as protecting groups for alcohols, as precursors in cross-coupling reactions (e.g., Hiyama coupling), and as versatile synthetic intermediates that can be transformed into a variety of functional groups. chemeo.com The stability and reactivity of organosilanes can be finely tuned, making them indispensable tools in modern chemistry. sigmaaldrich.com
Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. pharmaffiliates.com The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic, allowing them to participate in a wide array of chemical reactions. pharmaffiliates.com This reactivity is fundamental to their role as building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. sigmaaldrich.com
Significance of Phenylethylamine Scaffolds in Organic Synthesis
The 2-phenylethylamine (also known as phenethylamine) framework is a "privileged scaffold" in medicinal chemistry. cymitquimica.com This core structure is found in a multitude of biologically active molecules, most notably the endogenous catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which regulate critical physiological and neurological processes. The phenylethylamine motif is central to the structure of many classes of therapeutic agents, including stimulants, antidepressants, and adrenergic receptor agonists and antagonists. sigmaaldrich.com Its widespread presence in nature and medicine underscores its importance as a key pharmacophore, making the synthesis of its derivatives a major focus of research in drug discovery. cymitquimica.com
Research Context and Importance of 2-[4-(Trimethylsilyl)phenyl]ethan-1-amine
While specific research focusing exclusively on this compound is not extensively documented in peer-reviewed literature, its importance can be inferred from the well-established chemistry of its constituent parts. The compound serves as a highly valuable and specialized building block for creating libraries of novel phenylethylamine derivatives.
The key to its utility lies in the trimethylsilyl (B98337) group attached to the phenyl ring. Arylsilanes are exceptionally versatile intermediates in organic synthesis. The silyl (B83357) group can serve multiple functions:
A handle for ipso-substitution: The C-Si bond can be selectively cleaved and replaced by a wide range of electrophiles. This allows for the precise and regioselective introduction of various functional groups—such as halogens, acyl groups, or nitro groups—at the para-position of the phenylethylamine scaffold.
A blocking group: The bulky TMS group can be used to block a specific position on the aromatic ring, directing other reactions to occur at different, unblocked sites.
Therefore, this compound provides a synthetic platform where the biologically active phenylethylamine core can be modified in a controlled manner. This enables the systematic exploration of structure-activity relationships (SAR) by creating analogues with diverse substituents on the aromatic ring, which would be more challenging to synthesize through traditional methods.
Scope and Objectives of Academic Research on the Compound
The primary objective of academic and industrial research involving this compound is its application as a versatile synthon for the development of new chemical entities, particularly those with potential therapeutic applications. The scope of such research is broad and encompasses several key areas:
Drug Discovery: The principal goal is to use the compound as a starting material to synthesize novel phenylethylamine derivatives for screening against various biological targets. By leveraging ipso-substitution of the trimethylsilyl group, researchers can efficiently generate a library of compounds to identify new leads for conditions targeting the central nervous system, cardiovascular system, and other therapeutic areas where phenylethylamine-based drugs are effective.
Development of Synthetic Methodologies: The compound serves as an excellent substrate for developing and refining new synthetic methods related to the functionalization of arylsilanes. Research may focus on discovering milder or more efficient conditions for C-Si bond cleavage and subsequent functionalization in the presence of a reactive amine group.
Materials Science: While less common, silylated organic molecules can be used as precursors for hybrid organic-inorganic materials or as surface modifiers. The amine functionality provides a point for polymerization or attachment to surfaces, while the organosilane component can impart unique properties.
In essence, the academic interest in this compound is not necessarily in the compound itself, but in its potential as a sophisticated and strategically designed precursor for creating more complex and valuable molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-trimethylsilylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)11-6-4-10(5-7-11)8-9-12/h4-7H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHCYDOLGZSBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 4 Trimethylsilyl Phenyl Ethan 1 Amine
Reactivity of the Trimethylsilyl (B98337) Group on the Phenyl Ring
The trimethylsilyl (TMS) group is a key feature of the molecule, significantly influencing the reactivity of the aromatic ring. Its primary roles are as a removable blocking group and as a director for electrophilic aromatic substitution.
One of the most common transformations involving the trimethylsilyl group is its removal, or desilylation. This reaction is particularly useful in multi-step syntheses where the silyl (B83357) group is used to temporarily block a position on the aromatic ring. The silicon-carbon bond is susceptible to cleavage by various reagents, most notably fluoride (B91410) ions.
The high affinity of fluorine for silicon drives this reaction. Fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF) are commonly employed. The reaction proceeds via the formation of a pentacoordinate silicon intermediate, which then breaks down to cleave the C-Si bond and form a stable Si-F bond, regenerating the simple phenyl group. This process, known as protodesilylation when a proton source is present, replaces the silyl group with a hydrogen atom. The reaction conditions are generally mild, making this a highly useful deprotection strategy.
Table 1: Conditions for Fluoride-Mediated Desilylation
| Fluoride Source | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1-3 |
| Cesium fluoride (CsF) | Dimethylformamide (DMF) | 100-150 | 2-12 |
The trimethylsilyl group also plays a crucial role in directing the position of incoming electrophiles during electrophilic aromatic substitution reactions. As a silyl group, it is considered an ipso-director. This means that an incoming electrophile can directly replace the trimethylsilyl group on the aromatic ring. This ipso-substitution is a powerful tool for introducing a variety of substituents at a specific position.
For instance, in the presence of an electrophile like a bromine molecule (Br₂) and a Lewis acid catalyst, the bromine will substitute the trimethylsilyl group, resulting in the formation of a bromo-substituted phenyl ring at the position formerly occupied by the silyl group. This regioselective introduction of functional groups is a significant advantage in the synthesis of complex aromatic compounds.
Reactivity of the Primary Amine Functionality
The primary amine group on the ethanamine side chain is a nucleophilic center and readily participates in a wide array of chemical reactions.
The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. This allows for a variety of derivatization strategies, including acylation, alkylation, and sulfonylation. For example, the amine can react with acyl chlorides or anhydrides to form amides, with alkyl halides to form secondary or tertiary amines, and with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in peptide synthesis and the creation of various nitrogen-containing compounds.
The primary amine of 2-[4-(trimethylsilyl)phenyl]ethan-1-amine readily undergoes condensation reactions with carbonyl compounds. With aldehydes and ketones, it forms imines (also known as Schiff bases). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product.
Amide formation is another key reaction. The reaction with carboxylic acids, acyl chlorides, or anhydrides produces stable amide bonds. This transformation is widely used in the synthesis of pharmaceuticals and polymers.
Table 2: Common Reactions of the Primary Amine
| Reactant | Product Type | General Reaction |
|---|---|---|
| Aldehyde/Ketone | Imine | R-NH₂ + R'CHO → R-N=CHR' + H₂O |
| Acyl Chloride | Amide | R-NH₂ + R'COCl → R-NHCOR' + HCl |
The primary amine can participate in more complex bond-forming reactions. In carbon-nitrogen bond formation, it can act as the nucleophile in reactions like the Buchwald-Hartwig amination for the formation of arylamines. It can also be involved in reductive amination, where an initial imine formation is followed by reduction to yield a more substituted amine.
For carbon-carbon bond formation, the amine functionality can direct reactions such as the Pictet-Spengler reaction. In this reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline, a core structure in many alkaloids.
Interplay and Synergistic Effects Between the Trimethylsilyl and Amine Functionalities
The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is primarily known for its chemical inertness and large molecular volume. wikipedia.org In the context of the phenethylamine (B48288) backbone, it serves several roles. Primarily, it can act as a bulky protecting group. This steric hindrance can direct the course of reactions by blocking certain sites on the molecule, thereby allowing for regioselective transformations at other positions. For instance, the bulky nature of the trimethylsilyl group can influence how the molecule interacts with catalysts or other reactants, favoring specific orientations and reaction pathways.
Furthermore, the trimethylsilyl group can modify the electronic properties of the aromatic ring to which it is attached. While silicon is in the same group as carbon, it is less electronegative. This can lead to subtle electronic effects that influence the reactivity of the phenyl ring and, consequently, the attached ethylamine (B1201723) side chain. These electronic modifications can affect the nucleophilicity of the amine group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.
The primary amine group, on the other hand, is a nucleophilic and basic center. It is the primary site of reactivity for many transformations, such as alkylation, acylation, and reactions with carbonyl compounds to form imines. msu.edu The presence of the trimethylsilyl group on the phenyl ring can modulate the basicity and nucleophilicity of the amine. This modulation is often a result of the combined steric and electronic effects exerted by the silyl group.
A key synergistic effect arises in the context of multi-step syntheses. The trimethylsilyl group can be used as a protecting group for a reactive site on the aromatic ring, allowing for selective reactions involving the amine functionality. nih.gov Once the desired transformations at the amine group are complete, the trimethylsilyl group can often be removed under specific conditions, regenerating the original functionality at that position. This strategy is valuable in complex molecule synthesis, where precise control over the sequence of reactions is crucial.
The table below summarizes the distinct and synergistic roles of the trimethylsilyl and amine functionalities in this compound.
| Functional Group | Primary Role | Synergistic Effect with the Other Group |
| Trimethylsilyl (-Si(CH₃)₃) | - Steric hindrance (protecting group) wikipedia.org - Modification of electronic properties of the phenyl ring | - Directs reactivity at the amine group by blocking other sites - Modulates the basicity and nucleophilicity of the amine |
| Amine (-NH₂) | - Nucleophilic and basic center msu.edu - Site for alkylation, acylation, imine formation | - Its reactivity can be fine-tuned by the electronic and steric influence of the trimethylsilyl group |
Mechanistic Investigations of Key Reactions
While specific mechanistic studies focused solely on this compound are not extensively detailed in the available literature, the reactivity of this compound can be understood by examining the established mechanisms of related phenethylamine derivatives and reactions involving organosilicon compounds. The key reactions of this molecule revolve around the reactivity of the primary amine and the transformations involving the trimethylsilyl-substituted phenyl ring.
Reactions at the Amine Group:
The primary amine functionality is a nucleophile and readily participates in a variety of well-understood reactions.
N-Alkylation and N-Acylation: These reactions proceed through standard nucleophilic substitution pathways (Sɴ2 for alkylation with alkyl halides) or nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide or acylating agent. The trimethylsilyl group, being sterically demanding, may influence the rate of these reactions by hindering the approach of bulky electrophiles.
Reductive Amination: The reaction with aldehydes or ketones to form an intermediate imine, followed by reduction, is a common method for synthesizing secondary and tertiary amines. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to the imine, which is then reduced in situ.
Reactions Involving the Trimethylsilyl Group:
The trimethylsilyl group on the phenyl ring can participate in reactions characteristic of aryl silanes.
Protodesilylation: This is a common reaction for aryltrimethylsilanes, where the C-Si bond is cleaved by a proton source, typically an acid, to replace the trimethylsilyl group with a hydrogen atom. The mechanism generally involves the electrophilic attack of a proton on the carbon atom bearing the silyl group, facilitated by the electron-donating nature of silicon relative to carbon.
Halodesilylation: Similar to protodesilylation, the trimethylsilyl group can be replaced by a halogen atom (e.g., iodine or bromine) using an appropriate electrophilic halogen source. This reaction is a valuable method for introducing halogens onto an aromatic ring with high regioselectivity.
Cross-Coupling Reactions: Aryltrimethylsilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. In these reactions, the silicon-containing group acts as a nucleophilic partner after activation, typically with a fluoride source, to form a new carbon-carbon bond with an organic halide or triflate.
The following table outlines the plausible mechanistic pathways for key reactions involving this compound, based on established chemical principles.
| Reaction Type | Key Mechanistic Steps | Role of Functional Groups |
| N-Alkylation | Nucleophilic attack of the amine on an alkyl halide (Sɴ2). msu.edu | Amine: Nucleophile. Trimethylsilyl: May exert steric hindrance. |
| Protodesilylation | Electrophilic attack by a proton on the ipso-carbon of the phenyl ring, followed by cleavage of the C-Si bond. | Trimethylsilyl: Leaving group. Phenyl ring: Site of electrophilic attack. |
| Hiyama Coupling | 1. Oxidative addition of an aryl halide to a Pd(0) catalyst. 2. Transmetalation involving the activated (e.g., by fluoride) aryl silane. 3. Reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. | Trimethylsilyl: Activatable group for transmetalation. Phenyl ring: Aryl nucleophile precursor. |
Further detailed mechanistic investigations, potentially employing computational studies and kinetic experiments, would be necessary to fully elucidate the specific transition states and reaction intermediates for the transformations of this compound.
Spectroscopic Characterization and Structural Elucidation of 2 4 Trimethylsilyl Phenyl Ethan 1 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
Analysis of ¹H, ¹³C, and ²⁹Si nuclei provides a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the silicon atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for 2-[4-(trimethylsilyl)phenyl]ethan-1-amine can be assigned based on their expected chemical shifts and splitting patterns. The trimethylsilyl (B98337) (TMS) protons characteristically appear far upfield as a sharp singlet. The protons of the ethylamine (B1201723) side chain exhibit splitting due to coupling with each other, typically appearing as triplets. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring appear as two distinct doublets. The amine protons often appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The TMS methyl carbons are found upfield. The aliphatic carbons of the ethylamine chain appear in the typical alkane region, while the aromatic carbons resonate further downfield. The carbon atom directly bonded to the silicon atom (ipso-carbon) shows a characteristic chemical shift.
²⁹Si NMR: Silicon-29 NMR is a specialized technique used to directly probe the environment of the silicon atom. For aryl-trimethylsilyl compounds, the ²⁹Si nucleus gives a characteristic signal, confirming the presence and electronic environment of the trimethylsilyl group attached to the phenyl ring.
Predicted NMR Spectroscopic Data
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | Si(CH₃)₃ | ~0.25 | Singlet (s) |
| Ar-CH₂ | ~2.7-2.8 | Triplet (t) | |
| CH₂-NH₂ | ~2.9-3.0 | Triplet (t) | |
| Aromatic H (ortho to Si) | ~7.4-7.5 | Doublet (d) | |
| Aromatic H (ortho to ethylamine) | ~7.1-7.2 | Doublet (d) | |
| ¹³C | Si(CH₃)₃ | ~ -1.0 | - |
| Ar-CH₂ | ~39-40 | - | |
| CH₂-NH₂ | ~45-46 | - | |
| Aromatic C (ortho to Si) | ~133-134 | - | |
| Aromatic C (ortho to ethylamine) | ~128-129 | - | |
| Aromatic C (ipso carbons) | ~138-140 | - | |
| ²⁹Si | (CH₃)₃Si-Ar | ~ -5 to -10 | - |
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a key cross-peak would be observed between the signals of the benzylic methylene (B1212753) protons (Ar-CH₂) and the adjacent methylene protons (CH₂-NH₂), confirming the connectivity of the ethylamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This technique would definitively link the proton assignments in the table above to their corresponding carbon signals (e.g., the proton signal at ~0.25 ppm would correlate with the carbon signal at ~ -1.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is invaluable for piecing together the molecular skeleton. For instance, the benzylic protons (Ar-CH₂) would show a correlation to the ipso-aromatic carbon attached to the ethyl group and the aromatic carbons ortho to it. The TMS protons would show a strong correlation to the aromatic carbon directly attached to the silicon atom.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₁H₁₉NSi), the exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimentally measured value for confirmation. The primary fragmentation pathway for phenethylamines is the cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), which is also alpha to the amine group. This results in a stable, nitrogen-containing fragment that is often the base peak in the spectrum.
Predicted HRMS Data and Major Fragments
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺• | C₁₁H₁₉NSi | 193.1338 | Molecular Ion |
| [M-CH₃]⁺ | C₁₀H₁₆NSi | 178.1103 | Loss of a methyl group from TMS |
| [M-C₇H₇Si]⁺ | C₄H₁₂N | 74.0964 | Benzylic cleavage (loss of trimethylsilyl-tropylium radical) |
| [CH₂NH₂]⁺ | CH₄N | 30.0338 | Alpha-cleavage, often the base peak |
While GC-MS is a powerful analytical tool, primary amines can exhibit poor chromatographic behavior due to their polarity and tendency to adsorb onto the column. shimadzu.comshimadzu.com To mitigate this, derivatization is commonly employed. iu.edulibretexts.org For this compound, the primary amine functional group is the target for this chemical modification. researchgate.net
A common derivatization strategy is acylation, for example, using trifluoroacetic anhydride (B1165640) (TFAA). shimadzu.comshimadzu.com This reaction converts the -NH₂ group into a less polar and more volatile -NHCOCF₃ group, resulting in sharper, more symmetrical peaks in the chromatogram.
R-NH₂ + (CF₃CO)₂O → R-NHCOCF₃ + CF₃COOH
The resulting derivative would have a higher molecular weight, and its mass spectrum would show characteristic fragments related to the original molecule and the added trifluoroacetyl group. The alpha-cleavage would still be a prominent fragmentation pathway, but the resulting fragment ion would be heavier by the mass of the acyl group minus the hydrogen it replaced.
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. For a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region. wpmucdn.comorgchemboulder.com The spectrum will also feature absorptions corresponding to aromatic C-H stretching (just above 3000 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), and aromatic C=C stretching (~1600 and 1500 cm⁻¹). vscht.czlibretexts.org The trimethylsilyl group gives rise to a strong, characteristic Si-CH₃ symmetric deformation (umbrella) band around 1250 cm⁻¹ and Si-C stretching bands in the 840-860 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. The aromatic ring vibrations typically produce strong and sharp signals in the Raman spectrum. nih.govrsc.org The symmetric "breathing" mode of the para-disubstituted benzene ring is a particularly strong Raman band. Vibrations associated with the Si-C bond are also readily observed. nih.gov The study of phenethylamines by Raman spectroscopy is well-documented, providing a basis for spectral interpretation. acs.orgnih.gov
Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Assignment | Technique | Expected Intensity |
|---|---|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | IR | Medium (two bands) |
| 3000-3100 | Aromatic C-H Stretch | IR/Raman | Medium |
| 2850-2960 | Aliphatic C-H Stretch | IR/Raman | Medium-Strong |
| 1580-1650 | N-H Bend (Scissoring) | IR | Medium-Strong |
| ~1600, ~1500 | Aromatic C=C Stretch | IR/Raman | Medium (IR), Strong (Raman) |
| ~1250 | Si-CH₃ Symmetric Deformation | IR | Strong |
| 840-860 | Si-C Stretch | IR/Raman | Strong |
| 665-910 | N-H Wag | IR | Broad, Strong |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive efforts, no published crystallographic data for this specific compound could be located.
Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles as determined by X-ray crystallography, cannot be provided at this time. The determination of the precise three-dimensional arrangement of the molecule in the crystalline state awaits future experimental investigation.
Computational and Theoretical Investigations of 2 4 Trimethylsilyl Phenyl Ethan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 2-[4-(trimethylsilyl)phenyl]ethan-1-amine, these calculations provide a detailed picture of its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comscispace.com It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. researcher.lifescispace.com For this compound, this process would precisely determine bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable conformation in the gas phase. Key structural parameters of interest include the Si-C and C-N bond lengths, the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring, and the geometry of the trimethylsilyl (B98337) group.
Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. This involves calculating the distribution of electrons within the molecule, which governs its chemical properties. The presence of the electron-donating trimethylsilyl group and the amine group influences the electron density of the phenyl ring, affecting its aromaticity and reactivity.
| Parameter | Predicted Value |
| Si-C(phenyl) Bond Length | ~1.87 Å |
| C(phenyl)-C(ethyl) Bond Length | ~1.52 Å |
| C(ethyl)-C(ethyl) Bond Length | ~1.54 Å |
| C(ethyl)-N Bond Length | ~1.47 Å |
| C-Si-C Angle | ~109.5° |
| C-C-N Angle | ~112.0° |
Note: The data in this table is hypothetical and represents typical values expected from DFT calculations at a common level of theory (e.g., B3LYP/6-31G), intended for illustrative purposes.*
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pair of the nitrogen atom in the amine group. This indicates that these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the antibonding orbitals of the aromatic ring system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.50 | Localized on the phenyl ring and nitrogen lone pair |
| LUMO | -0.25 | Distributed over the aromatic π* system |
| HOMO-LUMO Gap (ΔE) | 8.25 | Indicates high kinetic stability |
Note: The data in this table is hypothetical and for illustrative purposes only, representing plausible results from a DFT calculation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. numberanalytics.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red areas signify electron-rich regions with a negative potential, which are susceptible to electrophilic attack. Blue areas represent electron-poor regions with a positive potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral potential.
For this compound, the MEP map would show a significant region of negative potential (red) around the nitrogen atom of the amine group, due to its lone pair of electrons. This confirms the amine group as a primary nucleophilic center. mdpi.com Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them potential sites for hydrogen bonding. The phenyl ring would exhibit a moderately negative potential due to its π-electron system.
| Molecular Region | Predicted MEP Value (a.u.) | Implication |
| Amine Nitrogen (Lone Pair) | -0.05 to -0.07 | Strongest nucleophilic site |
| Amine Hydrogens | +0.04 to +0.06 | Electrophilic site, H-bond donor |
| Phenyl Ring (π-system) | -0.02 to -0.03 | Nucleophilic character |
| Trimethylsilyl Group | Neutral to slightly positive | Steric hindrance, weak electrophilicity |
Note: The data in this table is hypothetical and for illustrative purposes, representing plausible MEP values.
Conformational Analysis and Intramolecular Interactions
The flexibility of the ethylamine side chain in this compound allows it to adopt several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them. nih.gov This is typically done by calculating the potential energy surface as a function of rotation around key single bonds, such as the C(phenyl)-C(ethyl) and C(ethyl)-C(ethyl) bonds.
The primary conformations are expected to be gauche and anti arrangements of the ethylamine chain. In the anti conformer, the amine group is extended away from the phenyl ring, minimizing steric hindrance. In the gauche conformers, the amine group is rotated closer to the ring.
Computational analysis can also reveal subtle intramolecular interactions that stabilize certain conformations. nih.gov For example, a weak intramolecular hydrogen bond or an n→π* interaction could occur between the nitrogen lone pair of the amine group and the π-electron system of the phenyl ring in a gauche conformation, making it energetically favorable.
| Conformer | Dihedral Angle (Cipso-Cα-Cβ-N) | Relative Energy (kcal/mol) | Stabilizing Interaction |
| Anti | ~180° | 0.25 | Sterically favored |
| Gauche 1 | ~60° | 0.00 | Potential n→π* interaction |
| Gauche 2 | ~-60° | 0.00 | Potential n→π* interaction |
Note: The data in this table is hypothetical and for illustrative purposes. The relative energies indicate the stability of conformers relative to the most stable one.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. youtube.com A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.
For example, the mechanism of N-alkylation of this compound with an alkyl halide could be modeled. DFT calculations would be used to locate the SN2 transition state structure, where the C-N bond is partially formed and the C-halide bond is partially broken. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative prediction of the reaction's feasibility and rate.
Computational Predictions of Reactivity and Selectivity
By integrating the results from DFT, FMO, MEP, and transition state analyses, a comprehensive picture of the reactivity and selectivity of this compound can be developed.
Selectivity: The selectivity of a reaction (i.e., which site on the molecule reacts) can be predicted. The MEP map clearly identifies the amine nitrogen as the most nucleophilic site, predicting that it will be the primary point of attack for electrophiles. numberanalytics.com FMO theory supports this, as the HOMO has significant density on the nitrogen atom. In cases where multiple reaction pathways are possible, comparing the activation energies calculated from transition state analysis can predict which product will be favored kinetically. For instance, while the phenyl ring is also nucleophilic, the activation barrier for electrophilic aromatic substitution would likely be higher than for reaction at the more accessible and highly nucleophilic amine group.
| Reactivity Descriptor | Predicted Value | Implication |
| Ionization Potential (I ≈ -EHOMO) | 8.50 eV | Energy to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | 0.25 eV | Energy released upon adding an electron |
| Chemical Hardness (η = (I-A)/2) | 4.125 eV | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | 1.11 eV | Propensity to accept electrons |
Note: The data in this table is hypothetical, derived from the illustrative HOMO/LUMO energies provided earlier.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate and Building Block
The bifunctional nature of 2-[4-(trimethylsilyl)phenyl]ethan-1-amine, possessing both a reactive amine and a stable yet synthetically adaptable trimethylsilyl (B98337) group, makes it a significant intermediate in the construction of more complex molecules and materials.
Precursor in the Synthesis of Complex Organic Molecules
In organic synthesis, the primary amine of this compound serves as a nucleophilic handle for a wide array of chemical transformations. It can readily participate in reactions such as amidation, alkylation, and the formation of imines, allowing for its incorporation into larger, more intricate molecular frameworks. The trimethylsilyl group, while stable under many reaction conditions, can be strategically transformed. For instance, through ipso-substitution reactions, the TMS group can be replaced by various electrophiles, including halides or acyl groups, providing a powerful method for late-stage functionalization of the aromatic ring. This dual reactivity allows chemists to build molecular complexity by first utilizing the amine functionality and then modifying the silyl-substituted ring.
The phenethylamine (B48288) scaffold itself is a common motif in pharmacologically active compounds. The incorporation of a silicon atom can enhance properties such as lipophilicity and metabolic stability. Silicon-containing amino acids and their derivatives are utilized for synthesizing peptides with improved physicochemical characteristics and in vivo activity. acs.org The trimethylsilyl group can act as a bioisostere for other groups, like the tert-butyl group, potentially maintaining or improving biological activity while altering physical properties. acs.org
Incorporation into Organosilicon Polymers and Elastomers
The field of materials science leverages this compound and analogous structures as monomers for the creation of high-performance organosilicon polymers. The primary amine group is a key functional site for polymerization reactions, particularly in the synthesis of polyimides and other thermosetting resins. These materials are known for their exceptional thermal stability, chemical resistance, and dielectric properties.
By incorporating the silyl (B83357) group into the polymer backbone, the resulting materials can exhibit enhanced properties. Organosilicon polymers often possess greater flexibility, improved gas permeability, and higher thermal stability compared to their carbon-based counterparts. The presence of the bulky trimethylsilyl group can disrupt polymer chain packing, leading to materials with modified solubility and processing characteristics. This strategic incorporation of silicon-containing monomers is a route to designing advanced elastomers and polymers tailored for specific applications in electronics, aerospace, and biomedical devices.
Catalytic Applications
The amine functionality of this compound allows it to play a direct or indirect role in various catalytic processes, either by coordinating to a metal center or by acting as an organocatalyst itself.
As Ligands or Precursors for Metal Complexes
Primary amines are effective ligands for a wide range of transition metals. chemscene.com this compound can coordinate to metal ions to form stable complexes, which can then be employed as catalysts. chemscene.com The amine group acts as a Lewis base, donating its lone pair of electrons to the metal center. This coordination can modulate the electronic properties and steric environment of the metal, thereby influencing the efficiency, selectivity, and stability of the catalytic reaction. chemscene.com
Palladium(II) complexes with amine ligands, for example, are central to many catalytic transformations in organic synthesis. nih.gov The trimethylsilyl group on the phenyl ring of the ligand can influence the solubility of the metal complex in organic solvents and fine-tune its electronic nature, which can be advantageous in optimizing catalytic performance for reactions like cross-coupling, hydroamination, or oxidation. nih.govresearchgate.net
In Organocatalysis and Stereoselective Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a fundamental pillar of modern synthesis. nih.govprinceton.edu Chiral primary amines and their derivatives are a major class of organocatalysts, particularly in asymmetric synthesis. nih.govnih.gov They can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govmdpi.com
While specific studies detailing the use of this compound as an organocatalyst are not prevalent, its structure contains the necessary primary amine functionality. Chiral versions of this compound could potentially be employed in stereoselective transformations. For instance, prolinol derivatives protected with a trimethylsilyl group are used as highly effective organocatalysts in complex, multi-step syntheses of pharmaceutical targets like oseltamivir. scienceopen.com This demonstrates the principle that silyl groups can be integrated into organocatalyst design to achieve high yields and stereoselectivities. scienceopen.com The bulky TMS group could impart specific steric biases, influencing the facial selectivity of reactions and leading to high enantiomeric excess in the products.
Analytical Derivatization for Enhanced Detection and Separation
In analytical chemistry, particularly in gas chromatography (GC) coupled with mass spectrometry (MS), chemical derivatization is a crucial technique used to analyze compounds that are otherwise non-volatile or thermally unstable. sigmaaldrich.com Polar functional groups, such as the primary amine in phenethylamines, can cause poor chromatographic performance, leading to broad, tailing peaks. iu.edu The formation of a trimethylsilyl derivative, which is the exact structure of this compound (if formed from 4-phenylethan-1-amine), is a cornerstone of this analytical strategy.
The process, known as silylation, replaces the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group. phenomenex.comnih.gov This chemical modification has several key benefits for analysis:
Increased Volatility : The TMS derivative is less polar and has a lower boiling point than the parent amine, making it more amenable to GC analysis. phenomenex.com
Improved Thermal Stability : Silylation protects the polar amine group, preventing degradation at the high temperatures used in the GC injector and column. thermofisher.com
Enhanced Chromatographic Performance : The derivatized analyte exhibits sharper, more symmetrical peaks, leading to better resolution and more accurate quantification. iu.edu
Characteristic Mass Spectra : The TMS derivatives produce predictable and often intense fragment ions in the mass spectrometer, aiding in structural confirmation and identification.
Common silylating reagents used to convert primary amines into their TMS derivatives include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com
The table below summarizes common derivatization reagents and their applications for primary amines, the functional group present in the parent structure of this compound.
| Reagent | Abbreviation | Target Functional Groups | Key Advantage |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Commonly used, often with a catalyst (TMCS) for amines. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, very effective for primary amines. | By-products are highly volatile, reducing interference. thermofisher.com |
| N-trimethylsilylimidazole | TMSI | Primarily targets Hydroxyls and Carboxylic Acids. | Very reactive towards alcohols and phenols. phenomenex.com |
| Methyl Chloroformate | MCF | Polyfunctional amines and organic acids. | Alternative to silylation, forms stable alkyl derivatives. nih.gov |
Therefore, while this compound can be a synthetic product, its structure represents a key class of derivatives essential for the sensitive and accurate detection of biologically and pharmaceutically important primary amines by GC-MS. nih.gov
Lack of Specific Research Data on this compound in Novel Organosilicon Materials
Following a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the use of this compound in the development of novel organosilicon materials with tailored properties. While the compound possesses structural features—a reactive amine group and a trimethylsilyl-functionalized phenyl ring—that suggest its potential as a monomer or modifying agent in materials science, published studies explicitly demonstrating such applications could not be located.
The search yielded extensive information on the broader field of organosilicon polymers, including polysiloxanes, polycarbosilanes, and polysilazanes. General synthesis methods such as polycondensation and ring-opening polymerization are well-documented for creating a wide array of organosilicon materials. For instance, amine-containing molecules are frequently used in the synthesis of polymers like polyamides and polyimides, where the amine group reacts with carboxylic acid or anhydride (B1165640) functionalities. The presence of the amine group in this compound makes it a theoretical candidate for such polycondensation reactions.
Furthermore, the trimethylsilyl (TMS) group attached to the phenyl ring is a common moiety in organosilicon chemistry. It can influence properties such as solubility, thermal stability, and hydrophobicity. In some contexts, silyl groups are used to modify surfaces or to direct the assembly of molecules in materials. For example, copolymerization of monomers containing silyl groups, such as 4-trimethylsilyl diphenyl acetylene, has been explored to adjust the luminescent properties of polymers and induce effects like aggregation-induced emission.
Consequently, without detailed research findings, it is not possible to construct data tables or provide an in-depth analysis of its role in the development of novel organosilicon materials as requested. The potential utility of this compound in materials science remains speculative until specific research is conducted and published.
Future Research Directions and Perspectives
Exploration of Sustainable Synthetic Pathways
The traditional synthesis of organosilicon compounds often involves multi-step processes using organometallic reagents and flammable solvents. mdpi.comresearchgate.net Future research will increasingly focus on developing more sustainable and economical synthetic routes to 2-[4-(trimethylsilyl)phenyl]ethan-1-amine. A primary goal is the adoption of "direct synthesis" methodologies, which react elemental silicon with organic halides, significantly reducing waste and hazardous byproducts. mdpi.comresearchgate.net
Key research objectives in this area include:
Catalyst Development: Investigating novel, earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals in C-Si bond formation and subsequent functional group transformations.
Green Solvents: Exploring the use of benign and recyclable solvents, such as ionic liquids or supercritical fluids, to minimize the environmental impact of the synthesis.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This includes exploring one-pot reactions where multiple transformations occur sequentially in a single reaction vessel.
Energy Efficiency: Developing synthetic methods that proceed under milder conditions, such as lower temperatures and pressures, potentially utilizing alternative energy sources like microwave or light irradiation to reduce energy consumption. researchgate.netresearchgate.net
| Approach | Key Features | Sustainability Advantages | Research Focus |
|---|---|---|---|
| Traditional (e.g., Grignard) | Uses pre-formed organometallic reagents (e.g., Grignard) and silicon halides. mdpi.com | Limited; generates significant metal halide waste. researchgate.net | N/A (Baseline) |
| Direct Process | Reaction of elemental silicon with organic halides. mdpi.com | Cost-effective, reduces waste, avoids flammable solvents. researchgate.net | Catalyst optimization, expanding substrate scope. |
| Hydrosilylation | Addition of Si-H bonds across unsaturated bonds (alkenes, alkynes). researchgate.net | High atom economy. | Development of efficient and selective catalysts. |
| C-H Silylation | Direct formation of a C-Si bond by activating a C-H bond. | Reduces pre-functionalization steps, highly atom-economical. | Discovery of catalysts for selective C-H activation. |
Advanced Mechanistic Elucidation of Novel Transformations
The trimethylsilyl (B98337) group is a versatile functional handle that can participate in or direct a variety of chemical reactions, such as Hiyama cross-coupling. nih.gov A deep understanding of the mechanisms governing these transformations is crucial for reaction optimization and the discovery of new synthetic methods.
Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques and kinetic analysis to:
Probe Reaction Intermediates: Utilize in situ monitoring techniques like IR and NMR spectroscopy to identify and characterize transient intermediates in reactions involving the silyl (B83357) group. nih.gov
Uncover Catalytic Cycles: Elucidate the detailed steps of catalytic cycles, including oxidative addition, reductive elimination, and transmetalation, particularly in cross-coupling reactions where the silyl group acts as a nucleophilic partner.
Understand Regio- and Stereoselectivity: Investigate the factors that control the selectivity of reactions at or adjacent to the silyl-substituted aromatic ring. This includes studying the electronic and steric effects of the TMS group on the reactivity of the phenethylamine (B48288) backbone.
Explore Photochemical and Electrochemical Pathways: Investigate novel reaction pathways initiated by light or electricity, which can offer unique reactivity and selectivity compared to traditional thermal methods. researchgate.netnih.gov
Rational Design of Derivatives for Targeted Synthetic Utility
The core structure of this compound can be systematically modified to create a library of derivatives with tailored properties for specific applications in organic synthesis. Rational design principles, guided by structure-property relationships, will be paramount. nih.govnih.gov
Key strategies for derivative design include:
Modification of the Amine Group: The primary amine can be transformed into a wide range of functional groups (e.g., amides, sulfonamides, secondary/tertiary amines) to modulate its nucleophilicity, basicity, and steric profile. researchgate.net
Transformation of the Silyl Group: The TMS group can be converted into other functionalities. For example, protodesilylation can replace it with a hydrogen atom, while the Fleming-Tamao oxidation can convert it into a hydroxyl group, providing a powerful tool for late-stage functionalization. The TMS group also facilitates electrophilic substitution on the aromatic ring. researchgate.net
Substitution on the Aromatic Ring: The presence of the TMS group can direct further substitution on the phenyl ring, allowing for the introduction of additional functional groups that can fine-tune the molecule's electronic properties or provide additional reaction sites.
| Modification Site | Derivative Type | Potential Synthetic Application |
|---|---|---|
| Amine Group | N-Acyl or N-Sulfonyl derivatives | Chiral ligands for asymmetric catalysis, building blocks for complex molecules. |
| Trimethylsilyl Group | Aryl halides (via ipso-halodesilylation) | Precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Trimethylsilyl Group | Phenols (via Fleming-Tamao oxidation) | Building blocks for polymers, pharmaceuticals, and natural products. |
| Aromatic Ring | Ortho-functionalized derivatives | Development of bidentate ligands or substrates for directed synthesis. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. neuroquantology.comasymchem.com Integrating the synthesis and derivatization of this compound with continuous flow systems is a promising future direction.
Areas for exploration include:
Handling of Hazardous Reagents: Flow reactors can enable the safe, in situ generation and immediate consumption of hazardous reagents that might be used in derivatization reactions, minimizing risk. nih.govsailife.com
Multi-step Synthesis: Developing telescoped multi-step flow processes where the crude output from one reactor is directly fed into the next, avoiding time-consuming workup and purification steps. thieme-connect.de
High-Throughput Screening: Utilizing automated flow platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) for optimizing existing transformations or discovering new ones.
Photochemical and Electrochemical Flow Reactions: Designing specialized flow reactors that incorporate light sources or electrodes to perform photochemical and electrochemical transformations with high efficiency and control. nih.govasymchem.com
Synergistic Computational-Experimental Approaches for Discovery
The combination of computational chemistry and experimental work provides a powerful paradigm for accelerating research. rsc.org Density Functional Theory (DFT) and other computational methods can be used to predict reaction outcomes, understand mechanisms, and guide the design of new experiments. researchgate.netmdpi.com
Future research will leverage this synergy to:
Predict Reactivity: Use computational models to predict the reactivity of different sites on the this compound molecule, guiding the selection of reagents and conditions for selective transformations.
Model Catalytic Systems: Simulate the interaction of the molecule with various catalysts to understand binding modes and predict catalytic efficiency, thereby accelerating the discovery of optimal catalysts.
Design Derivatives with Desired Properties: Computationally screen virtual libraries of derivatives to predict their electronic, steric, and potentially biological properties before committing to their synthesis. nih.gov
Elucidate Reaction Mechanisms: Combine experimental data with DFT calculations of transition states and reaction energy profiles to build a comprehensive understanding of complex reaction mechanisms. nih.govnih.gov
By pursuing these research directions, the scientific community can fully exploit the synthetic potential of this compound, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
Q & A
Q. What are the established synthetic methodologies for 2-[4-(Trimethylsilyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting epoxide intermediates (e.g., 1,2-epoxytetradecane) with amines under reflux in ethanol at 80°C for 48 hours achieves efficient coupling . Purification via silica gel column chromatography with solvent systems like CHCl/MeOH (85:15) yields high-purity products (90–96% reported) . Optimization strategies include:
-
Stoichiometric control : Excess epoxide (7 equivalents) ensures complete amine conversion .
-
Temperature modulation : Elevated temperatures (80°C) accelerate reaction kinetics.
-
Catalyst screening : Acidic or basic catalysts may enhance regioselectivity.
Table 1: Synthetic Approaches for Silylated Amines
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
-
1H NMR : The trimethylsilyl (TMS) group produces a singlet at δ 0.1–0.3 ppm. Aromatic protons (from the phenyl ring) appear as a multiplet at δ 7.0–7.5 ppm, while the ethylamine backbone shows signals at δ 2.5–3.5 ppm .
-
13C NMR : The TMS carbon resonates at δ 0–10 ppm. Aromatic carbons appear at δ 120–140 ppm, and the ethylamine carbons are observed at δ 35–50 ppm .
-
Mass Spectrometry (MS) : The molecular ion peak (e.g., m/z 323 for related structures) confirms molecular weight. Degradation products can be monitored via HPLC-MS, as demonstrated in stability studies .
Table 2: Analytical Parameters for Structural Confirmation
Technique Key Signals Application Example Reference 1H NMR δ 0.1–0.3 ppm (Si(CH)) TMS group detection 13C NMR δ 0–10 ppm (Si(CH)) Silyl group confirmation HPLC-MS m/z 323 (M+H)+ Degradant identification
Advanced Research Questions
Q. How can researchers address inconsistencies in biological activity data for this compound derivatives across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., pH, temperature, cell line variability). To mitigate:
- Standardize protocols : Use reference agonists/antagonists (e.g., EGFR inhibitors) as internal controls .
- Validate receptor binding : Perform competitive binding assays with radiolabeled ligands to confirm target engagement.
- Cross-validate models : Compare results across in vitro (e.g., HEK293 cells) and ex vivo (tissue explants) systems .
Q. What strategies are recommended for stabilizing this compound during storage and experimental use, given its potential hydrolytic sensitivity?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the TMS group.
- Experimental handling : Use anhydrous solvents (e.g., DMF, THF) and avoid acidic conditions. Stability testing via TLC or HPLC (e.g., monitoring R = 0.72–0.86) can detect degradants .
- Stabilizing agents : Add antioxidants (e.g., BHT) at 0.01–0.1% w/v to prolong shelf life.
Q. In silico approaches for predicting the receptor binding profile of this compound: How do computational docking results correlate with experimental pharmacological data?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or kinases. Validation steps include:
- Pose validation : Compare docking poses with crystallographic data (e.g., EGFR kinase domain) .
- Functional assays : Measure cAMP accumulation or calcium flux for GPCR activity. Studies on pyrrolopyrimidine inhibitors show strong correlation (R > 0.85) between predicted ΔG values and experimental IC data .
Key Notes
- Data Contradictions : Conflicting biological activity may arise from off-target effects. Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific responses .
- Synthetic Byproducts : Monitor for degradants like N-formamide derivatives (observed in acidic conditions) using HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
